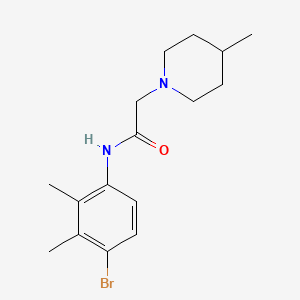![molecular formula C14H26ClNO2 B4655611 1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride](/img/structure/B4655611.png)
1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride
描述
1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, protons, and capsaicin. TRPV1 is widely expressed in sensory neurons and plays a key role in pain sensation and inflammation. A-967079 is a promising drug candidate for the treatment of chronic pain and other inflammatory conditions.
作用机制
1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride selectively blocks the TRPV1 ion channel, which is involved in pain sensation and inflammation. By blocking TRPV1, 1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride reduces the activity of sensory neurons and reduces the release of pro-inflammatory molecules. This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride has been shown to reduce pain behavior in animal models of inflammatory pain, neuropathic pain, and cancer pain. 1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride has also been shown to reduce inflammation in models of arthritis and colitis. In addition, 1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride has been shown to reduce the release of pro-inflammatory molecules in vitro.
实验室实验的优点和局限性
One advantage of using 1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride in lab experiments is its selectivity for the TRPV1 ion channel. This allows researchers to study the specific role of TRPV1 in pain and inflammation without affecting other ion channels. One limitation of using 1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride is its relatively low potency, which may require higher doses or longer treatment times in some experiments.
未来方向
There are several potential future directions for research on 1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride. One direction is to explore its potential use in the treatment of chronic pain and other inflammatory conditions in humans. Another direction is to investigate the role of TRPV1 in other physiological processes, such as thermoregulation and cardiovascular function. Finally, there is potential for the development of more potent and selective TRPV1 antagonists based on the structure of 1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride.
科学研究应用
1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride has been extensively studied in preclinical models of pain and inflammation. In animal studies, 1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride has been shown to reduce pain behavior in models of inflammatory pain, neuropathic pain, and cancer pain. 1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride has also been shown to reduce inflammation in models of arthritis and colitis.
属性
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2.ClH/c1-4-14(8-6-5-7-9-14)17-11-13(16)10-15-12(2)3;/h1,12-13,15-16H,5-11H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBSJBMYOBBEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1(CCCCC1)C#C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-chlorophenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4655528.png)

![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4655551.png)
![2-(1H-indol-3-yl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B4655558.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4655566.png)
![2-{4-[(2-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4655572.png)
![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide](/img/structure/B4655574.png)
![3-amino-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B4655578.png)
![4-(2-methyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B4655582.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4655592.png)
![N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B4655594.png)
![N-(4-bromo-2-fluorophenyl)-2-({4-cyclopropyl-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4655603.png)
![3-({[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4655608.png)
![ethyl 5-ethyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4655636.png)